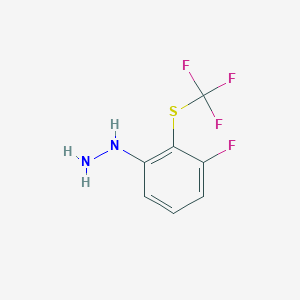
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol This compound is characterized by the presence of a fluorine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
准备方法
The synthesis of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-fluoro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or nitroso derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . The specific pathways involved depend on the target enzyme or receptor.
相似化合物的比较
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine: This compound has an additional trifluoromethyl group, which may alter its chemical reactivity and biological activity.
3-(Trifluoromethyl)benzylamine: Lacks the hydrazine moiety, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of fluorine, trifluoromethylthio, and hydrazine groups, which confer distinct chemical and biological properties.
生物活性
1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine, with the CAS number 1805859-24-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, supported by research findings and case studies.
- Molecular Formula : C7H6F4N2S
- Molecular Weight : 226.19 g/mol
Antimicrobial Activity
Research has indicated that hydrazine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study on related compounds showed moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. The compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results for further development as antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been documented. A study highlighted that derivatives of hydrazines showed IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition. Some were more potent than established drugs like rivastigmine, indicating a potential therapeutic application in treating Alzheimer’s disease and other cognitive disorders .
Cytotoxic Properties
In vitro studies have assessed the cytotoxic effects of related hydrazine compounds on various cancer cell lines. While some derivatives demonstrated cytostatic effects at higher concentrations, others showed negligible activity, suggesting that structural modifications can significantly influence biological activity. The parent compound did not exhibit cytostatic properties at concentrations up to 100 µM .
Case Studies
- Antimicrobial Efficacy : A series of synthesized hydrazine derivatives were tested against Candida albicans and Candida parapsilosis. The results indicated that certain analogs exhibited MIC values comparable to standard antifungal treatments like fluconazole, suggesting their potential as antifungal agents .
- Enzyme Interaction Studies : Molecular docking studies revealed that certain hydrazine derivatives effectively bind to the active sites of AChE and BuChE, with significant interactions noted with key amino acid residues involved in enzyme catalysis. This suggests a mechanism through which these compounds exert their inhibitory effects .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
属性
分子式 |
C7H6F4N2S |
|---|---|
分子量 |
226.20 g/mol |
IUPAC 名称 |
[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |
InChI 键 |
IZUVTVQACSFLKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)SC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















